tert-butyl 7-formyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate
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Overview
Description
tert-butyl 7-formyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate: is a complex organic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. This compound features a tert-butyl ester group, a formyl group, and a tetrahydrobenzazepine core, making it a versatile molecule in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-formyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenethylamine and a carbonyl compound.
Introduction of the Formyl Group: The formyl group can be introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in tert-butyl 7-formyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to an alcohol.
Substitution: Introduction of various substituents on the benzazepine core.
Scientific Research Applications
Chemistry: tert-butyl 7-formyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, this compound can be used to study the interactions of benzazepine derivatives with biological targets, such as enzymes and receptors. It serves as a model compound for understanding the structure-activity relationships of benzazepines.
Medicine: this compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory, analgesic, or neuroprotective effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its versatility makes it valuable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 7-formyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or ion channels. The formyl group and benzazepine core play crucial roles in binding to these targets, modulating their activity, and eliciting biological responses. The exact pathways involved can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
- tert-butyl 7-hydroxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate
- tert-butyl 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate
- tert-butyl 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate
Comparison: tert-butyl 7-formyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and biological activity. Compared to its hydroxy, methoxy, and nitro analogs, the formyl derivative can participate in different chemical reactions, such as oxidation and reduction, providing a broader range of synthetic and biological applications. The formyl group also enhances the compound’s ability to interact with biological targets, potentially leading to unique therapeutic effects.
Properties
CAS No. |
1158766-15-4 |
---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.3 |
Purity |
95 |
Origin of Product |
United States |
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